Triphenylene-2,3,6,7,10,11-hexaone
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Overview
Description
Triphenylene-2,3,6,7,10,11-hexaone is a polycyclic aromatic ketone with six carbonyl groups positioned at the 2, 3, 6, 7, 10, and 11 positions of the triphenylene core. This compound is known for its unique electronic properties and is often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylene-2,3,6,7,10,11-hexaone can be synthesized through the oxidation of triphenylene using strong oxidizing agents. One common method involves the use of potassium permanganate in an acidic medium. The reaction typically requires heating and prolonged reaction times to ensure complete oxidation of the aromatic rings .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Triphenylene-2,3,6,7,10,11-hexaone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Triphenylene-2,3,6,7,10,11-hexaone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which triphenylene-2,3,6,7,10,11-hexaone exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. In photodynamic therapy, the compound can absorb light and transfer energy to molecular oxygen, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Tribenzo[f,k,m]tetraphen-2,3,6,7,11,12,15,16-octaone: Similar ortho-dicarbonyl sites, used in high energy-density organic rechargeable batteries.
Pentacene-5,7,12,14-tetraone: Para-dicarbonyl sites, used in organic electronics.
Pyrene-4,5,9,10-tetraone: Ortho-dicarbonyl sites, used in organic electronics.
Uniqueness: Triphenylene-2,3,6,7,10,11-hexaone is unique due to its six carbonyl groups, which provide multiple coordination sites for metal ions. This makes it particularly useful in the synthesis of MOFs and other coordination compounds. Its ability to generate reactive oxygen species upon light activation also sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H6O6 |
---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
triphenylene-2,3,6,7,10,11-hexone |
InChI |
InChI=1S/C18H6O6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H |
InChI Key |
CVDALFASPVBUKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=CC(=O)C(=O)C=C3C4=CC(=O)C(=O)C=C4C2=CC(=O)C1=O |
Origin of Product |
United States |
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